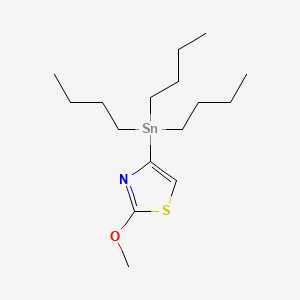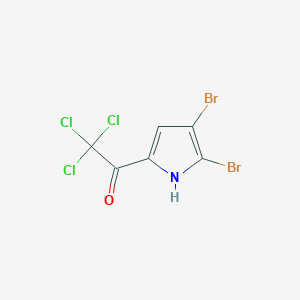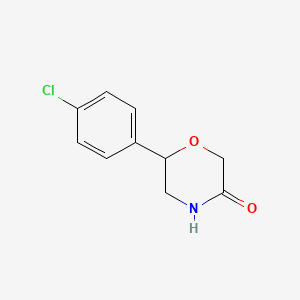![molecular formula C11H16N2O2 B1303062 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea CAS No. 883107-36-6](/img/structure/B1303062.png)
3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea
Descripción general
Descripción
The compound 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea is a urea derivative, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) flanked by two amine groups (N-H). Urea derivatives are known for their wide range of applications, including medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their synthesis, structure, and biological activities.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate. For instance, paper describes the synthesis of phenyl-3-(2,6-difluorobenzoyl)ureas by reacting substituted aminooxymethyl aniline with difluorobenzoyl isocyanates. Similarly, paper discusses the synthesis of ureas through the Lossen rearrangement, starting from carboxylic acids and converting them to isocyanates, which then react with amines. Although the exact synthesis of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea is not detailed, these methods provide a general framework for synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of urea derivatives can be elucidated using various spectroscopic techniques. Paper exemplifies this by characterizing a related compound using NMR, ESI-MS, and X-ray diffraction. These techniques allow for the determination of the molecular geometry, electronic structure, and confirmation of the synthesized compound's identity.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the carbonyl and amine groups can lead to further transformations, which can be utilized to modify the compound's properties or to create new derivatives. The papers provided do not detail specific reactions for 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea, but the general reactivity of similar urea compounds can be inferred.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, paper mentions that the synthesized compounds were soluble in most organic solvents and exhibited insecticidal activity. Paper discusses the characterization of a triazole-thione derivative, which includes theoretical calculations of its properties. These insights can be applied to predict the properties of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea.
Relevant Case Studies
While the provided papers do not include case studies on 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea, they do offer information on the biological activities of similar compounds. For instance, paper describes the antitumor activity of a urea derivative, and paper discusses the synthesis of naphthyridin-ureas with ACAT inhibitory activity. These studies highlight the potential medicinal applications of urea derivatives.
Aplicaciones Científicas De Investigación
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives
- Methods : The synthesis of these compounds involves the reaction of substituted 2-aminobenzothiazoles (ABTs) with iso (thio)cyanates, (thio)phosgenes, (thio)carbamoyl chlorides, 1,1’- (thio)carbonyldiimidazoles, and carbon disulfide .
- Results : The results of this research highlight the potential of these compounds as therapeutic agents. The review includes synthetic methodologies generated from 1968 to the present day, highlighting the focus to transform (T)UBTs to compounds containing a range of substituents .
-
Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids
- Application : This research focuses on the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
- Methods : The research aims to highlight the construction of indoles as a moiety in selected alkaloids .
- Results : The results of this research highlight the importance of this significant ring system, and the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
2-[3-(2 H -Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate
- Application : This compound is used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .
- Methods : The compound can be used to prepare a polymer material by copolymerization with 2-hydroxy-4-acryloyloxybenzophenone (HABP). The synthesized polymer can be applied to cotton fabric for UV protection .
- Results : The application of this compound in the synthesis of polymers provides UV protection, which is crucial for the longevity and durability of materials exposed to sunlight .
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones
- Application : Mercapto-substituted 1,2,4-triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer .
- Methods : The synthesis of these compounds involves various chemical reactions, and they might also be suitable as antiviral and anti-infective drugs .
- Results : The results of this research highlight the potential of these compounds as therapeutic agents, particularly in the treatment of various cancers .
-
(E)-ethyl 3- (4-hydroxyphenyl)acrylate
- Application : This compound has been extracted from corn straw and has shown excellent herbicidal activity .
- Methods : The compound is separated from the corn straw and can be used for preventing and removing weeds .
- Results : The application of this compound in agriculture could potentially provide an environmentally friendly method for weed control .
- Synthesis of Indole Derivatives
- Application : This research focuses on the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
- Methods : The research aims to highlight the construction of indoles as a moiety in selected alkaloids .
- Results : The results of this research highlight the importance of this significant ring system, and the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Propiedades
IUPAC Name |
1-ethyl-3-[2-(4-hydroxyphenyl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-12-11(15)13-8-7-9-3-5-10(14)6-4-9/h3-6,14H,2,7-8H2,1H3,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMHUJCEHLEYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376195 | |
| Record name | N-Ethylaminocarbonyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea | |
CAS RN |
883107-36-6 | |
| Record name | N-Ethyl-N′-[2-(4-hydroxyphenyl)ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883107-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylaminocarbonyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)

![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)


![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)



![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)